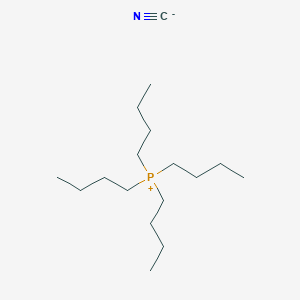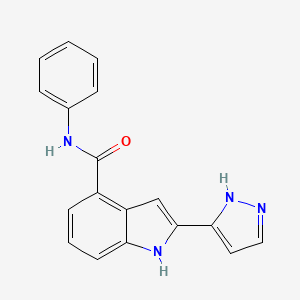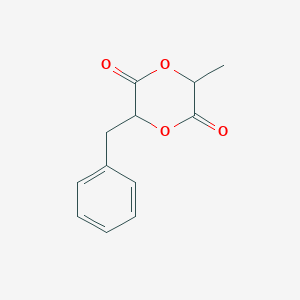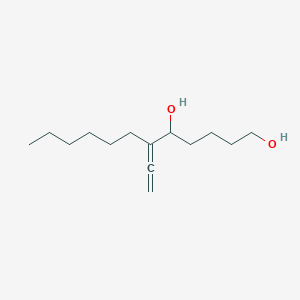
Tetrabutylphosphanium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphanium cyanide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a tetrabutylphosphanium cation and a cyanide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanide can be synthesized through the reaction of tetrabutylphosphanium hydroxide with a cyanide source, such as hydrogen cyanide or a metal cyanide. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and safety. The process may include steps such as mixing, heating, and cooling, followed by purification and quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphanium cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide anion can be oxidized to form cyanate or other nitrogen-containing compounds.
Reduction: The compound can participate in reduction reactions, often involving the cyanide anion.
Substitution: The cyanide anion can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield cyanate, while substitution reactions can produce various organic nitriles .
Aplicaciones Científicas De Investigación
Tetrabutylphosphanium cyanide has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which tetrabutylphosphanium cyanide exerts its effects involves the release of the cyanide anion. Cyanide ions interfere with cellular respiration by binding to the iron in cytochrome c oxidase, an enzyme in the electron transport chain. This binding prevents the enzyme from functioning properly, leading to a halt in ATP production and cellular respiration .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to tetrabutylphosphanium cyanide include other phosphonium cyanides and metal cyanides such as sodium cyanide and potassium cyanide .
Uniqueness
This compound is unique due to its phosphonium cation, which imparts different physical and chemical properties compared to metal cyanides. For example, phosphonium cyanides may have different solubility profiles and reactivity patterns, making them suitable for specific applications where metal cyanides may not be ideal .
Propiedades
Número CAS |
828276-92-2 |
|---|---|
Fórmula molecular |
C17H36NP |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
tetrabutylphosphanium;cyanide |
InChI |
InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
Clave InChI |
VZOZMYIAKPQSPT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)



![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)



![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
